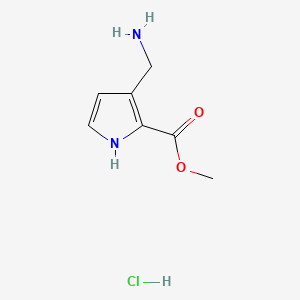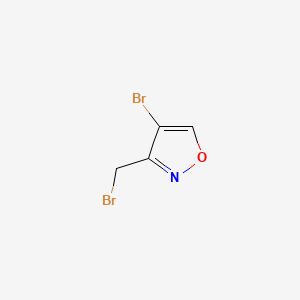
4-Bromo-3-(bromomethyl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(bromomethyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of two bromine atoms, one attached to the oxazole ring and the other to a methyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(bromomethyl)-1,2-oxazole typically involves the bromination of 3-(bromomethyl)-1,2-oxazole. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced into the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-(bromomethyl)-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted oxazoles, oxidized oxazole derivatives, and dehalogenated oxazoles.
Aplicaciones Científicas De Investigación
4-Bromo-3-(bromomethyl)-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-(bromomethyl)-1,2-oxazole involves its interaction with molecular targets through its bromine atoms. The electrophilic nature of the bromine atoms allows the compound to participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The pathways involved include electrophilic aromatic substitution and nucleophilic substitution.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-(bromomethyl)-1,2-oxazole: Similar structure but with different positions of bromine atoms.
4-Bromo-3-methyl-1,2-oxazole: Lacks one bromine atom compared to 4-Bromo-3-(bromomethyl)-1,2-oxazole.
3-(Bromomethyl)-1,2-oxazole: Contains only one bromine atom attached to the methyl group.
Uniqueness
This compound is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for a wider range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C4H3Br2NO |
|---|---|
Peso molecular |
240.88 g/mol |
Nombre IUPAC |
4-bromo-3-(bromomethyl)-1,2-oxazole |
InChI |
InChI=1S/C4H3Br2NO/c5-1-4-3(6)2-8-7-4/h2H,1H2 |
Clave InChI |
HQEYBYLNMCWSKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NO1)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


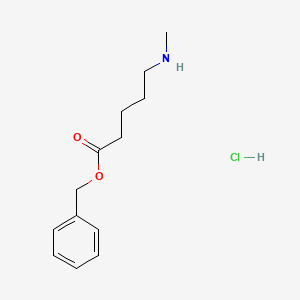
![Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate](/img/structure/B13454461.png)
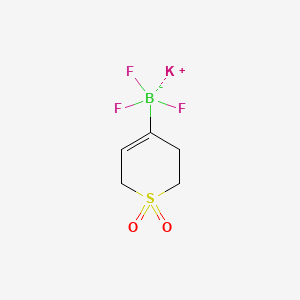
![Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate](/img/structure/B13454475.png)
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B13454482.png)
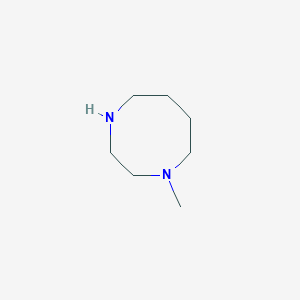
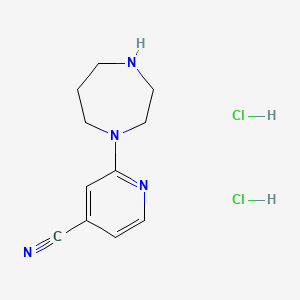
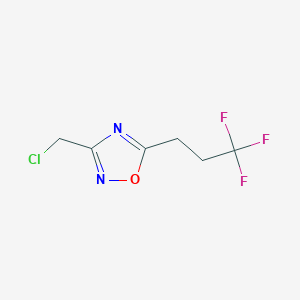
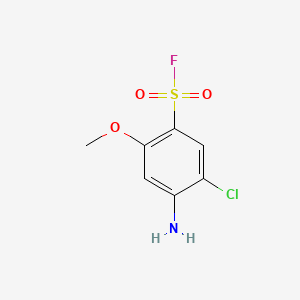


![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)
